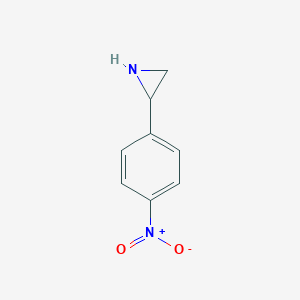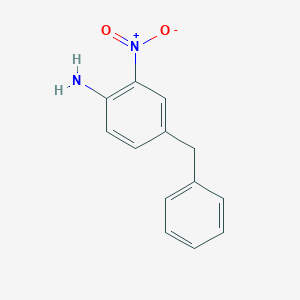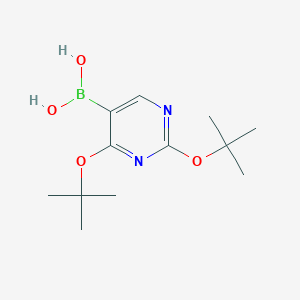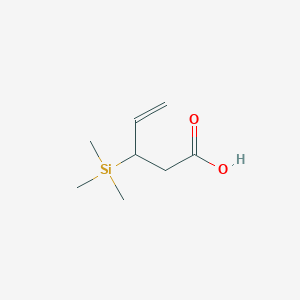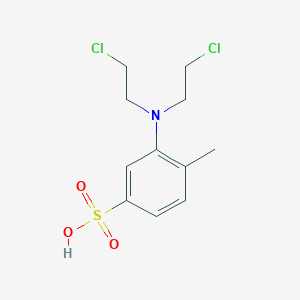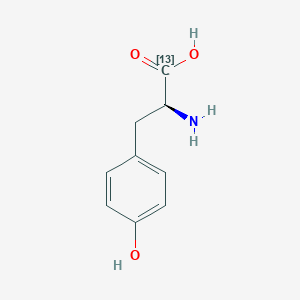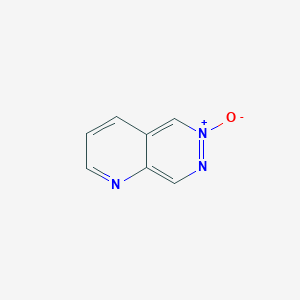
Pyrido(2,3-d)pyridazine 6-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(2,3-d)pyridazine 6-oxide (PPNO) is a heterocyclic compound that has gained significant attention due to its potential applications in the field of medicinal chemistry. PPNO is a derivative of pyridazine and is a potent inhibitor of various enzymes.
Wirkmechanismus
The mechanism of action of Pyrido(2,3-d)pyridazine 6-oxide involves the inhibition of enzymes by binding to their active sites. Pyrido(2,3-d)pyridazine 6-oxide binds to the copper ion in the active site of tyrosinase, which inhibits the catalytic activity of the enzyme. Similarly, Pyrido(2,3-d)pyridazine 6-oxide inhibits the activity of acetylcholinesterase by binding to the catalytic site of the enzyme. The inhibition of these enzymes results in the modulation of various physiological processes, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
Pyrido(2,3-d)pyridazine 6-oxide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. Pyrido(2,3-d)pyridazine 6-oxide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, Pyrido(2,3-d)pyridazine 6-oxide has been shown to exhibit neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrido(2,3-d)pyridazine 6-oxide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under various conditions. Pyrido(2,3-d)pyridazine 6-oxide is also readily available and can be obtained from various commercial sources. However, Pyrido(2,3-d)pyridazine 6-oxide has some limitations for lab experiments. It is a potent inhibitor of various enzymes, which can make it difficult to study the effects of specific enzymes. Additionally, Pyrido(2,3-d)pyridazine 6-oxide can exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of Pyrido(2,3-d)pyridazine 6-oxide. One potential direction is the development of Pyrido(2,3-d)pyridazine 6-oxide-based drugs for the treatment of various diseases. Pyrido(2,3-d)pyridazine 6-oxide has been shown to exhibit potent inhibitory activity against various enzymes, which can be beneficial in the treatment of various diseases. Additionally, the development of Pyrido(2,3-d)pyridazine 6-oxide-based imaging agents can be useful in the diagnosis and monitoring of various diseases. Another potential direction is the study of the structure-activity relationship of Pyrido(2,3-d)pyridazine 6-oxide. The optimization of the structure of Pyrido(2,3-d)pyridazine 6-oxide can lead to the development of more potent and selective inhibitors of various enzymes.
Synthesemethoden
The synthesis of Pyrido(2,3-d)pyridazine 6-oxide involves the reaction of pyridazine with hydrogen peroxide in the presence of a catalyst. The reaction proceeds via an oxidation reaction, which results in the formation of Pyrido(2,3-d)pyridazine 6-oxide. The yield of Pyrido(2,3-d)pyridazine 6-oxide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reactants.
Wissenschaftliche Forschungsanwendungen
Pyrido(2,3-d)pyridazine 6-oxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. These enzymes are involved in various physiological processes, and their inhibition can be beneficial in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
19866-61-6 |
|---|---|
Produktname |
Pyrido(2,3-d)pyridazine 6-oxide |
Molekularformel |
C7H5N3O |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
6-oxidopyrido[2,3-d]pyridazin-6-ium |
InChI |
InChI=1S/C7H5N3O/c11-10-5-6-2-1-3-8-7(6)4-9-10/h1-5H |
InChI-Schlüssel |
VCYGGHIDKYQIRH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C[N+](=NC=C2N=C1)[O-] |
Kanonische SMILES |
C1=CC2=C[N+](=NC=C2N=C1)[O-] |
Andere CAS-Nummern |
19866-61-6 |
Synonyme |
PYRIDO[2,3-D]PYRIDAZINE-6-OXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



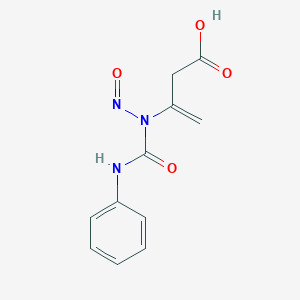
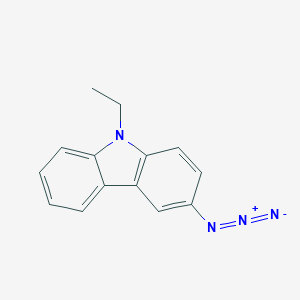
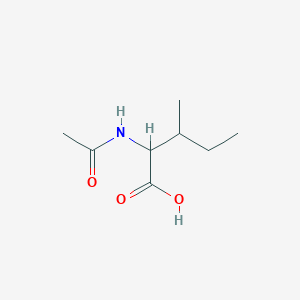
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)

